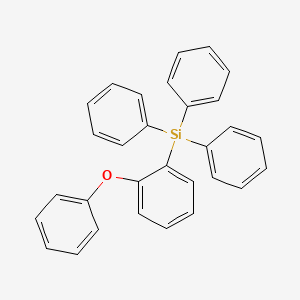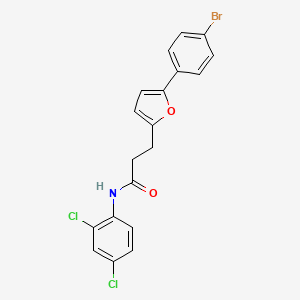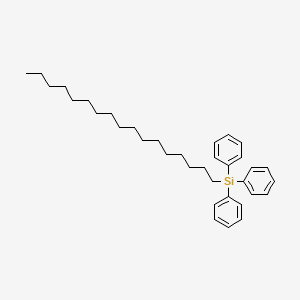
(2-Phenoxyphenyl)triphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenoxyphenyl)triphenylsilane is an organosilicon compound with the molecular formula C30H24OSi and a molecular weight of 428.61 g/mol . This compound is characterized by a phenoxy group attached to a phenyl ring, which is further bonded to a triphenylsilane moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyphenyl)triphenylsilane typically involves the reaction of phenoxyphenyl derivatives with triphenylsilane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where phenoxyphenyl halides react with triphenylsilane in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-Phenoxyphenyl)triphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced under specific conditions to form silane derivatives.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include phenol derivatives, silane derivatives, and various substituted phenoxyphenyl compounds .
科学的研究の応用
(2-Phenoxyphenyl)triphenylsilane is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
作用機序
The mechanism by which (2-Phenoxyphenyl)triphenylsilane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The phenoxy group can form hydrogen bonds and π-π interactions with target molecules, while the triphenylsilane moiety can enhance the compound’s stability and lipophilicity . These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- (2-Phenylphenyl)triphenylsilane
- (2-Methoxyphenyl)triphenylsilane
- (2-Chlorophenyl)triphenylsilane
Uniqueness
(2-Phenoxyphenyl)triphenylsilane is unique due to the presence of the phenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The phenoxy group can participate in additional hydrogen bonding and π-π interactions, making it a valuable compound in various research applications .
特性
CAS番号 |
18847-88-6 |
|---|---|
分子式 |
C30H24OSi |
分子量 |
428.6 g/mol |
IUPAC名 |
(2-phenoxyphenyl)-triphenylsilane |
InChI |
InChI=1S/C30H24OSi/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChIキー |
GHVYRUCUQCNEMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)

![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)










